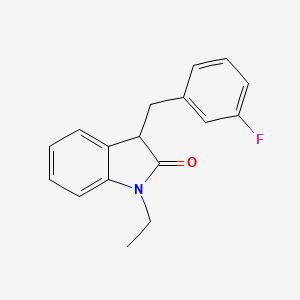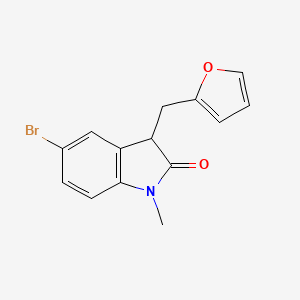
1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique structure, which includes an indole core substituted with an ethyl group and a 3-fluorobenzyl group, contributes to its distinct chemical and biological properties.
準備方法
The synthesis of 1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves several steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
1-Ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and indole rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-Ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-Ethyl-3-(3-fluorobenzyl)pyrrolidine: This compound shares a similar structure but differs in the core ring system, which can lead to different chemical and biological properties.
1-Ethynyl-3-fluorobenzene: Although structurally related, this compound lacks the indole core, resulting in distinct reactivity and applications.
特性
分子式 |
C17H16FNO |
|---|---|
分子量 |
269.31 g/mol |
IUPAC名 |
1-ethyl-3-[(3-fluorophenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C17H16FNO/c1-2-19-16-9-4-3-8-14(16)15(17(19)20)11-12-6-5-7-13(18)10-12/h3-10,15H,2,11H2,1H3 |
InChIキー |
PPXDUEOOTDMGQI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B11358476.png)
![4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11358478.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11358492.png)
![Ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B11358499.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11358515.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11358524.png)

![5-(4-chlorophenyl)-N-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11358528.png)
![4-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11358541.png)
![4-(acetylamino)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11358549.png)
![2-(4-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B11358562.png)
![2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11358570.png)

